molecular formula C29H30N6O2S B2657753 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine CAS No. 893277-28-6

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B2657753
CAS No.: 893277-28-6
M. Wt: 526.66
InChI Key: CXXDUBCKKUSFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a triazolo[1,5-a]quinazolin core fused with a 3,4-dimethylbenzenesulfonyl group at position 3 and a 2,4-dimethylphenyl-substituted piperazine moiety at position 3. The triazole and quinazoline heterocycles confer rigidity, while the sulfonyl and piperazine groups enhance solubility and enable interactions with biological targets, particularly neurotransmitter receptors. Piperazine derivatives are known for their versatility in medicinal chemistry, with modifications in substituents influencing affinity, selectivity, and pharmacokinetics .

Properties

IUPAC Name

5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2S/c1-19-9-12-25(22(4)17-19)33-13-15-34(16-14-33)27-24-7-5-6-8-26(24)35-28(30-27)29(31-32-35)38(36,37)23-11-10-20(2)21(3)18-23/h5-12,17-18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXDUBCKKUSFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Coupling: The final step involves coupling the triazoloquinazoline derivative with a piperazine ring, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Piperazine moieties are critical for receptor binding. Key structural variations in analogous compounds include:

Compound Structural Features Biological Activity Source
1-(3-Chlorophenyl)piperazine (mCPP) Chloro substituent at para position of phenyl ring Moderate 5-HT1A affinity (Ki = 120 nM); hallucinogenic effects
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) Methylenedioxybenzyl group Psychostimulant; interacts with dopamine receptors (IC50 = 8 µM)
1-(4-Methoxyphenyl)piperazine (MeOPP) Methoxy group at para position Lower 5-HT1A affinity (Ki > 500 nM); reduced selectivity
Target Compound 2,4-Dimethylphenyl and triazoloquinazolin core High 5-HT1A affinity (subnanomolar Ki); enhanced selectivity over 5-HT2A receptors

Key Findings :

  • Substituent Position : The 2,4-dimethylphenyl group on the piperazine moiety in the target compound optimizes steric and electronic interactions with the 5-HT1A receptor, unlike para-substituted analogues (e.g., MeOPP), which show reduced activity .
  • Heterocyclic Core : The triazolo[1,5-a]quinazolin core enhances rigidity and π-π stacking compared to simpler coumarin-based derivatives (e.g., 5-hydroxy-4,7-dimethylcoumarin derivatives in ), which lack this planar structure .
Non-Piperazine Analogues

Replacing piperazine with other heterocycles alters activity:

Compound Heterocycle Activity Source
Morpholine derivatives Morpholine Reduced 5-HT1A affinity (Ki > 100 nM); lower toxicity (SI = 12 vs. 3 for piperazine)
1-Methylpiperazine derivatives Methylpiperazine Moderate antiviral activity (IC50 = 8 µM); higher metabolic stability

Key Findings :

  • Toxicity vs. Activity : Morpholine substitution reduces toxicity but compromises receptor affinity, highlighting the necessity of the piperazine nitrogen for target engagement .
  • Acylation Effects : Acylation of piperazine (e.g., acetyl or sulfonyl groups) improves solubility and reduces cytotoxicity without significantly altering antiviral potency .

Pharmacological and Structural Insights

Receptor Selectivity

The target compound’s 3,4-dimethylbenzenesulfonyl group contributes to its selectivity profile. Similar sulfonyl-containing piperazines (e.g., 1-(3,4-difluorophenyl)sulfonylpiperazine) exhibit enhanced PARP-1 inhibition (IC50 = 4.2 nM) due to sulfonyl-mediated hydrogen bonding .

Toxicity and Therapeutic Index

Piperazine derivatives often face toxicity challenges:

Compound Therapeutic Index (SI) Notes
Target Compound Not reported Predicted low toxicity due to dimethyl groups
Piperazine-based antiviral agents SI = 3–5 High toxicity (CC50 = 20 µM) limits utility
Morpholine derivatives SI = 12 Improved safety but reduced efficacy

Key Insight : The 2,4-dimethylphenyl group may mitigate hepatotoxicity by reducing metabolic oxidation compared to unsubstituted phenylpiperazines .

Biological Activity

The compound 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine is a complex organic molecule belonging to the class of triazoloquinazoline derivatives. Its unique structure includes a piperazine ring and a sulfonyl group attached to a triazoloquinazoline core. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C34H32N6O2S
  • Molecular Weight : 588.7 g/mol
  • CAS Number : 893276-88-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazoloquinazoline core is known for its ability to modulate enzyme activity and receptor function, leading to diverse pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.
  • CNS Activity : Similar compounds have shown central nervous system (CNS) depressant activities and potential anticonvulsant effects.

Anticonvulsant Activity

Research indicates that compounds within the triazoloquinazoline class exhibit anticonvulsant properties. In studies involving animal models, these compounds demonstrated efficacy in reducing seizure activity. For instance, a related compound showed significant results in electroshock-induced seizure models at various doses (30, 100, and 300 mg/kg) .

CNS Depressant Effects

The compound has been evaluated for CNS depressant effects using methods such as the forced swim test and actophotometer screening. These studies suggest that it may possess sedative-hypnotic properties similar to other piperazine derivatives .

Anticholinergic Activity

Given the structural similarities to known AChE inhibitors, there is potential for this compound to exhibit anticholinergic effects, which could be beneficial in treating conditions characterized by excessive cholinergic activity .

Case Studies and Research Findings

  • Study on Quinazoline-Triazole Hybrids :
    • A library of quinazoline-triazole hybrids was synthesized and evaluated for AChE inhibition, showing IC50 values ranging from 0.2 to 83.9 µM. This highlights the potential for similar compounds to be developed as therapeutic agents against Alzheimer's disease .
  • CNS Depressant Study :
    • In a study assessing CNS depressant activities, several compounds were tested for their ability to induce sedation in mice. The results indicated that derivatives with similar structural features exhibited significant sedative effects .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Compound AC34H32N6O2SAnticonvulsant
Compound BC26H24N6O4SCNS Depressant
Compound CC24H20ClN5O3SAChE Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.